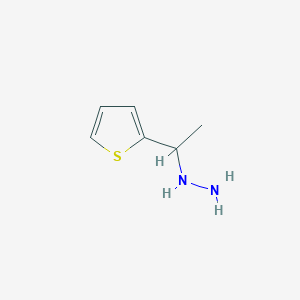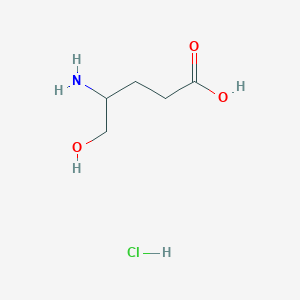
Isopropyl 4-amino-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Isopropyl 4-amino-3-hydroxybutanoate can be achieved through several routes. One common method involves the esterification of 4-amino-3-hydroxybutanoic acid with isopropanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Isopropyl 4-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isopropyl 4-amino-3-hydroxybutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Isopropyl 4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Isopropyl 4-amino-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl 4-amino-3-hydroxybutanoate: Similar in structure but with an ethyl ester group instead of an isopropyl group.
Methyl 4-amino-3-hydroxybutanoate: Contains a methyl ester group, leading to different physical and chemical properties.
4-amino-3-hydroxybutanoic acid: The parent acid form, which lacks the ester group and has different reactivity and solubility characteristics.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
propan-2-yl 4-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)11-7(10)3-6(9)4-8/h5-6,9H,3-4,8H2,1-2H3 |
InChI Key |
FUWPGVVCBXNGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


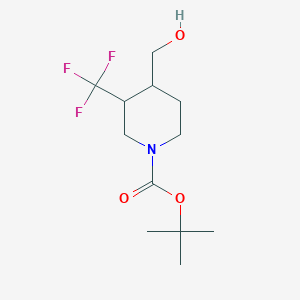
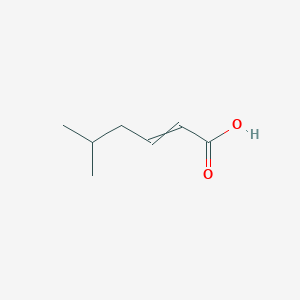
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine](/img/structure/B12440461.png)
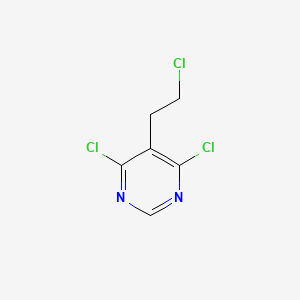

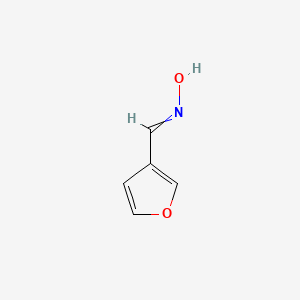
![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)
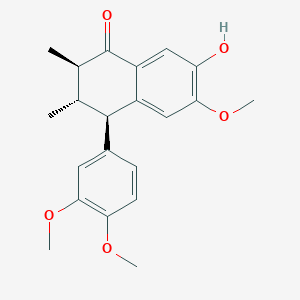
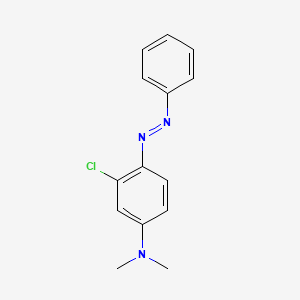
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
![(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid](/img/structure/B12440514.png)
![1-{7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyrrole](/img/structure/B12440522.png)
